molecular formula C9H17NO6 B10769968 3-O-Methyl-N-acetyl-D-glucosamine

3-O-Methyl-N-acetyl-D-glucosamine

Cat. No.: B10769968
M. Wt: 236.24 g/mol
InChI Key: SXGSBXSSPNINRW-MVTSXTRHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-Methyl-N-acetyl-D-glucosamine typically involves the selective methylation of the hydroxyl group at the 3-position of N-acetyl-D-glucosamine. This can be achieved through the use of methylating agents such as methyl iodide in the presence of a base like sodium hydride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methylating agent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-O-Methyl-N-acetyl-D-glucosamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-O-Methyl-N-acetyl-D-glucosamine has several applications in scientific research:

Mechanism of Action

3-O-Methyl-N-acetyl-D-glucosamine exerts its effects by inhibiting N-acetylglucosamine kinase. This inhibition prevents the phosphorylation of N-acetylglucosamine, thereby affecting the metabolic pathways involving this enzyme. The compound does not affect glucokinase, making it a specific inhibitor for N-acetylglucosamine kinase .

Comparison with Similar Compounds

Similar Compounds

    N-acetyl-D-glucosamine: The parent compound, involved in various metabolic pathways.

    N-acetylmannosamine: Another hexosamine derivative with similar inhibitory properties.

    3-O-Methyl-D-glucosamine: A methylated derivative without the acetyl group.

Uniqueness

3-O-Methyl-N-acetyl-D-glucosamine is unique due to its selective inhibition of N-acetylglucosamine kinase without affecting glucokinase. This specificity makes it a valuable tool in biochemical studies and potential therapeutic applications .

Properties

Molecular Formula

C9H17NO6

Molecular Weight

236.24 g/mol

IUPAC Name

2-deuterio-N-[(3R,4R,5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-3-yl]acetamide

InChI

InChI=1S/C9H17NO6/c1-4(12)10-6-8(15-2)7(13)5(3-11)16-9(6)14/h5-9,11,13-14H,3H2,1-2H3,(H,10,12)/t5-,6-,7-,8-,9?/m1/s1/i1D

InChI Key

SXGSBXSSPNINRW-MVTSXTRHSA-N

Isomeric SMILES

[2H]CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)OC

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)OC

Origin of Product

United States

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